N-Boc-(+/-)-3-aminopent-4-endimethylamide
Overview
Description
N-Boc-(+/-)-3-aminopent-4-endimethylamide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-aminopent-4-endimethylamide typically involves the reaction of 3-aminopent-4-endimethylamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used in this reaction include sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the reaction conditions may be optimized to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-3-aminopent-4-endimethylamide undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the specific functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Alkyl halides, acyl chlorides.
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Deprotection: The primary amine is regenerated.
Substitution: Various substituted amines depending on the electrophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
N-Boc-(+/-)-3-aminopent-4-endimethylamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-3-aminopent-4-endimethylamide primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group to prevent it from participating in unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, regenerating the free amine. This selective protection and deprotection allow for precise control over the reactivity of the amino group during multi-step synthesis processes .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-(+/-)-3-aminopent-4-endimethylamide: Uses a carbobenzoxy (Cbz) protecting group instead of Boc.
N-Fmoc-(+/-)-3-aminopent-4-endimethylamide: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
N-Boc-(+/-)-3-aminopent-4-endimethylamide is unique due to the stability of the Boc group under basic and nucleophilic conditions, making it suitable for a wide range of synthetic applications. The Boc group can be easily removed under mild acidic conditions, providing a convenient method for deprotection .
Properties
IUPAC Name |
tert-butyl N-[5-(dimethylamino)-5-oxopent-1-en-3-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-7-9(8-10(15)14(5)6)13-11(16)17-12(2,3)4/h7,9H,1,8H2,2-6H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCILRBCMYVFZIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120983 | |
Record name | Carbamic acid, N-[1-[2-(dimethylamino)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301120983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-28-8 | |
Record name | Carbamic acid, N-[1-[2-(dimethylamino)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-[2-(dimethylamino)-2-oxoethyl]-2-propen-1-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301120983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.